3-(2-Fluoro-3-methylphenyl)azetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(2-fluoro-3-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c1-7-3-2-4-8(9(7)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
GZYJLVVUKKUTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CNC2)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Fluoro 3 Methylphenyl Azetidin 3 Ol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-(2-fluoro-3-methylphenyl)azetidin-3-ol reveals a logical pathway for its synthesis. The primary disconnection occurs at the C3-aryl bond, identifying a key organometallic reagent and a carbonyl-containing azetidine (B1206935) precursor. A further disconnection of the azetidine ring itself points to acyclic precursors amenable to cyclization.
The core strategy involves the addition of a 2-fluoro-3-methylphenyl nucleophile to an N-protected azetidin-3-one (B1332698). This approach simplifies the synthesis into two main challenges: the formation of the azetidine ring and the introduction of the specific aryl substituent. The nitrogen of the azetidine is typically protected throughout the synthesis to prevent unwanted side reactions and to facilitate purification. Common protecting groups for this purpose include the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups.
Identification of Key Precursors and Synthetic Intermediates
Based on the retrosynthetic analysis, the following key precursors and intermediates are identified:
N-Protected Azetidin-3-one: This is a crucial intermediate. Both N-Boc-azetidin-3-one and N-Cbz-azetidin-3-one are commercially available or can be synthesized from 3-hydroxyazetidine through oxidation. chemicalbook.com The choice of protecting group can influence the final deprotection conditions.
1-Bromo-2-fluoro-3-methylbenzene: This aryl halide is the starting material for the organometallic reagent required to introduce the 2-fluoro-3-methylphenyl moiety.
2-Fluoro-3-methylphenylmagnesium Bromide: This Grignard reagent is generated in situ from 1-bromo-2-fluoro-3-methylbenzene and magnesium metal. It serves as the nucleophile that attacks the carbonyl group of the N-protected azetidin-3-one.
N-Protected this compound: This is the direct product of the Grignard reaction and the immediate precursor to the final compound.
Classical and Contemporary Approaches to Azetidine Ring Formation
The formation of the strained four-membered azetidine ring is a pivotal part of the synthesis. Various methods have been developed, ranging from classical cyclization reactions to more modern cycloaddition and strain-release strategies.
Cyclization Strategies and Reaction Conditions
Intramolecular cyclization is a common and well-established method for forming the azetidine ring. This typically involves the reaction of a 1,3-difunctionalized propane derivative where an amine nucleophile displaces a leaving group at the 3-position. For the synthesis of azetidin-3-ol (B1332694) precursors, a common starting material is epichlorohydrin (B41342), which reacts with a primary amine to form a 1-(alkylamino)-3-chloro-2-propanol intermediate. Subsequent treatment with a base promotes intramolecular cyclization to the corresponding N-alkylazetidin-3-ol. nih.gov
Another approach involves the palladium(II)-catalyzed intramolecular C(sp³)–H amination of γ-amino alcohols, which can provide access to functionalized azetidines under relatively mild conditions. rsc.org
| Cyclization Strategy | Starting Materials | Key Reagents | General Conditions |
| From 1,3-dihalopropanes | Primary amine, 1,3-dihalopropane | Base (e.g., NaH, K₂CO₃) | Heating in a suitable solvent |
| From γ-amino alcohols | γ-amino alcohol | Sulfonyl chloride, base | Two-step process: activation of hydroxyl, then cyclization |
| From epichlorohydrin | Primary amine, epichlorohydrin | Base (e.g., NaOH) | Stepwise or one-pot reaction |
Cycloaddition Reactions for Azetidine Construction
[2+2] Cycloaddition reactions offer a convergent approach to the azetidine ring. The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, can be employed to construct the azetidine skeleton. rsc.org However, this method is often more suitable for the synthesis of azetidines with different substitution patterns than the target molecule.
More relevant to the synthesis of azetidin-3-one precursors are methods involving the reaction of imines with ketenes or ketene equivalents (Staudinger synthesis) to form β-lactams (azetidin-2-ones). These can then be further manipulated to yield other azetidine derivatives, though this is a more circuitous route to azetidin-3-ols.
Strain-Release Strategies for Azetidine Synthesis
Modern synthetic methods have utilized the inherent ring strain of smaller ring systems to drive the formation of azetidines. For instance, the ring expansion of aziridines with sulfoxonium ylides can provide a route to 1-arenesulfonylazetidines. organic-chemistry.org While innovative, these methods are less commonly employed for the direct synthesis of simple 3-hydroxyazetidines compared to classical cyclization approaches.
Introduction and Functionalization of the 2-Fluoro-3-methylphenyl Moiety
The introduction of the 2-fluoro-3-methylphenyl group is achieved via a Grignard reaction. This involves the preparation of 2-fluoro-3-methylphenylmagnesium bromide from 1-bromo-2-fluoro-3-methylbenzene and magnesium turnings in an ethereal solvent such as tetrahydrofuran (THF).
The subsequent reaction of this Grignard reagent with an N-protected azetidin-3-one (either N-Boc or N-Cbz protected) at low temperature affords the corresponding N-protected this compound. The reaction is typically quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
The final step in the synthesis is the deprotection of the azetidine nitrogen.
For the N-Boc group: Deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. researchgate.netreddit.com
For the N-Cbz group: This group is commonly removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. researchgate.netsemanticscholar.org
Regioselectivity and Orthogonal Protecting Group Strategies
Achieving the desired regiochemistry—the placement of the aryl group and the hydroxyl group at the C-3 position of the azetidine ring—is a primary challenge. The synthesis of azetidin-3-ones, key precursors to azetidin-3-ols, has been approached through methods like the decomposition of α-amino-α′-diazo ketones and cyclizations of α-amino ketones. nih.gov However, these methods can suffer from competing reactions and low yields. nih.gov
A more flexible approach involves the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov This strategy allows for the construction of the azetidin-3-one core, which can then be reduced to the target azetidin-3-ol. The regioselectivity is controlled by the structure of the starting propargylamine.
The success of such multi-step syntheses hinges on the use of orthogonal protecting groups. These are temporary modifications to functional groups that prevent them from reacting and can be removed under specific conditions without affecting other parts of the molecule. In azetidine synthesis, the nitrogen atom is typically protected. A common choice is the t-butanesulfonyl (Bus) group. nih.gov This group is advantageous because it can be readily prepared from chiral t-butanesulfinamides, allowing for stereoselective synthesis, and it can be removed under acidic conditions, which may not affect other protecting groups used elsewhere in the molecule. nih.gov This orthogonality is crucial when building complex molecules with multiple functional groups that require manipulation at different stages of the synthesis. nih.govnih.gov
Table 1: Common Nitrogen Protecting Groups in Azetidine Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Carboxybenzyl | Cbz | Hydrogenolysis |
| t-Butanesulfonyl | Bus | Acidic Conditions |
Fluorination Techniques in Complex Molecule Synthesis
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. The unique properties conferred by fluorine, such as increased metabolic stability and bioavailability, make it a common feature in pharmaceuticals. nih.gov Several methods exist for aromatic fluorination, each with its own advantages and limitations.
Classical methods include the Balz-Schiemann reaction, which involves the thermal decomposition of aryldiazonium tetrafluoroborates, and nucleophilic aromatic substitution (the Halex process), where a leaving group on an electron-deficient arene is displaced by a fluoride source like KF. nih.govnih.gov However, these methods often require harsh conditions that are incompatible with complex molecules. nih.gov
More modern techniques offer milder conditions and greater functional group tolerance. Transition metal-catalyzed fluorination has become a prominent strategy. Palladium-catalyzed reactions, for example, can convert aryl halides or triflates into aryl fluorides via a reductive elimination from an arylpalladium(II) fluoride complex. nih.govorganic-chemistry.org Similarly, copper-mediated fluorination of aryl iodides provides an operationally simple route to aryl fluorides. nih.gov
Another advanced approach is electrophilic fluorination, where an electron-rich aromatic precursor, such as an arylboronic acid or arylstannane, reacts with an electrophilic N-F reagent (e.g., 1-Fluoro-2,4,6-trimethylpyridinium triflate). organic-chemistry.orgtcichemicals.com These reactions often proceed under mild conditions and are tolerant of various functional groups, making them suitable for late-stage fluorination in the synthesis of complex targets. tcichemicals.com
Table 2: Comparison of Aromatic Fluorination Methods
| Method | Fluorine Source | Substrate | Key Features |
|---|---|---|---|
| Balz-Schiemann | ArN₂⁺BF₄⁻ | Aryl amine | Classical method; can require high temperatures. nih.govnih.gov |
| Halex Process | KF, CsF | Electron-deficient aryl halide | Industrial process; requires activated substrates. nih.gov |
| Pd-Catalyzed | AgF, CsF | Aryl halide/triflate | Mild conditions; broad substrate scope. nih.govorganic-chemistry.org |
| Cu-Mediated | AgF | Aryl iodide/stannane | Good for sterically hindered substrates. nih.govorganic-chemistry.org |
Optimization of Reaction Pathways and Yield Enhancement
To move a synthetic route from a laboratory curiosity to a practical process, optimization is essential. This involves systematically varying reaction parameters to maximize the yield of the desired product while minimizing waste and cost. Key areas of focus include catalyst selection, ligand effects, solvent choice, and the adoption of advanced process technologies.
Catalyst Development and Ligand Screening
Catalysts are fundamental to many key bond-forming reactions in modern organic synthesis. In the context of synthesizing this compound, catalysts would be crucial for steps such as the aryl-azetidine bond formation (e.g., via Suzuki-Miyaura coupling) or the cyclization to form the azetidine ring itself.
For instance, in the gold-catalyzed synthesis of azetidin-3-ones, the choice of catalyst and ligand has a profound impact on reaction efficiency. nih.gov Initial screening might reveal that standard catalysts give low yields. Systematic screening of different ligands—molecules that bind to the metal center and modify its reactivity—is then performed. In one study on a gold-catalyzed cyclization, ligands with bulky biarylphosphine motifs, such as BrettPhos, were found to significantly improve the yield of the desired azetidin-3-one. nih.gov Similarly, in palladium-catalyzed cross-coupling reactions, the choice of ligand can influence catalytic activity, stability, and selectivity, with specialized azetidine-based ligands having been developed for Suzuki-Miyaura reactions. mdpi.com
Table 3: Example of Catalyst and Ligand Screening for Gold-Catalyzed Azetidin-3-one Synthesis
| Entry | Catalyst | Ligand | Oxidant | Yield (%) |
|---|---|---|---|---|
| 1 | [AuCl(IPr)]/AgNTf₂ | IPr | Pyridine (B92270) N-oxide | 28 |
| 2 | [AuCl(IPr)]/AgNTf₂ | IPr | 2,6-Dibromopyridine N-oxide | 55 |
| 3 | [AuCl(PPh₃)]/AgNTf₂ | PPh₃ | 2,6-Dibromopyridine N-oxide | 43 |
| 4 | [AuCl(JohnPhos)]/AgNTf₂ | JohnPhos | 2,6-Dibromopyridine N-oxide | 75 |
| 5 | [AuCl(BrettPhos)]/AgNTf₂ | BrettPhos | 2,6-Dibromopyridine N-oxide | 82 |
Data adapted from a representative gold-catalyzed oxidative cyclization reaction. nih.gov
Solvent Effects and Process Intensification in Azetidinol (B8437883) Synthesis
The solvent in which a reaction is conducted is not merely an inert medium; it can dramatically influence reaction rates and even change the outcome of a reaction. Protic solvents can solvate and deactivate nucleophiles through hydrogen bonding, whereas dipolar aprotic solvents (e.g., DMF, DMSO) are often preferred for substitution reactions. rsc.org In multicomponent reactions for synthesizing complex heterocycles, a switch from polar aprotic solvents to non-polar solvents like toluene can significantly accelerate the reaction and improve yields. nih.gov Therefore, a thorough screening of solvents is a critical step in optimizing the synthesis of azetidinols.
Beyond traditional batch chemistry, process intensification offers a paradigm shift in chemical manufacturing. mdpi.com This approach aims to develop more sustainable and cost-effective processes by reducing equipment size, energy consumption, and waste. mdpi.comcetjournal.itwur.nl A key technology in this area is continuous flow chemistry, where reactants are pumped through microreactors. uniba.it This technique offers superior mass and heat transfer compared to batch reactors, allowing for better control over reaction conditions. cetjournal.itwur.nl For reactions involving unstable intermediates, such as organolithium compounds that can be used to functionalize azetidine rings, flow chemistry enables their generation and use at higher, more practical temperatures than in batch, leading to a more efficient and safer process. uniba.it The adoption of such intensified processes is key to the sustainable and scalable synthesis of complex molecules like this compound.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Azetidin-3-one |
| N-propargylsulfonamide |
| t-Butanesulfonyl |
| tert-Butoxycarbonyl |
| Carboxybenzyl |
| Nosyl |
| Aryldiazonium tetrafluoroborate |
| 1-Fluoro-2,4,6-trimethylpyridinium triflate |
| BrettPhos |
| Toluene |
| Dimethylformamide (DMF) |
Mechanistic Investigations in 3 2 Fluoro 3 Methylphenyl Azetidin 3 Ol Synthesis and Reactivity
Reaction Mechanism Elucidation for Azetidine (B1206935) Ring Formation
The formation of the azetidine ring is a cornerstone of the synthesis of 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol. A prevalent method for creating 1-alkyl-3-azetidinols involves a two-step process starting from primary alkylamines and epihalohydrins, such as epichlorohydrin (B41342). acs.orgresearchgate.net This reaction proceeds through the initial nucleophilic attack of the amine on the epoxide, leading to the formation of a 1-alkylamino-3-halo-2-alkanol intermediate. This intermediate then undergoes an intramolecular cyclization, where the nitrogen atom displaces the halide to form the strained four-membered azetidine ring. researchgate.net
Another established pathway involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with 3-azetidinones to produce tertiary alcohols like the target compound. google.com The synthesis of the precursor 3-azetidinone can be achieved through various routes, including the decomposition of α-amino-α′-diazo ketones or the cyclization of α-amino ketones. nih.gov For this compound, this would involve reacting a 1-substituted-azetidin-3-one with a (2-fluoro-3-methylphenyl)magnesium halide.
More modern approaches, such as photochemical methods, have also been developed. The Norrish-Yang cyclization, for instance, utilizes the photochemical excitation of α-aminoacetophenones to induce a 1,5-hydrogen atom transfer followed by radical ring closure to forge the azetidinol (B8437883) scaffold. beilstein-journals.orgresearchgate.net
The efficiency and regioselectivity of azetidine ring formation are governed by the energetics of the reaction's transition state. Both experimental kinetic studies and computational modeling are employed to investigate these factors. acs.orgmit.edu Kinetic studies on the aminolysis of epichlorohydrin have shown that the reaction mechanism involves the rapid formation of an open-chain intermediate, which then rearranges to the final azetidinium product. acs.org The rate of this ring-closing step is influenced by steric hindrance and the electronic effects of the substituents on the amine. acs.org
Computational studies, often using Density Functional Theory (DFT), are powerful tools for analyzing transition state geometries and energies. mit.edufrontiersin.org For the intramolecular aminolysis of epoxy amines, calculations can determine whether the formation of an azetidine (via C3 attack) or a pyrrolidine (B122466) (via C4 attack) is more favorable by comparing the activation energies of the respective transition states. frontiersin.orgnih.gov These models have demonstrated that Lewis acid catalysts, such as Lanthanum(III) triflate, can dramatically alter the energy landscape, favoring the formation of the azetidine ring by stabilizing its transition state. frontiersin.orgnih.gov In the context of this compound synthesis, such analyses would be critical for predicting how the electronic properties of the fluoro- and methyl-substituted phenyl ring affect the cyclization barrier.
| Reaction Type | Catalyst | Transition State (Product) | Relative Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Intramolecular Aminolysis of trans-Epoxy Amine | None | Azetidine | Higher | frontiersin.org |
| Intramolecular Aminolysis of trans-Epoxy Amine | None | Pyrrolidine | Lower | frontiersin.org |
| Intramolecular Aminolysis of cis-Epoxy Amine | La(OTf)₃ | Azetidine | Lower | nih.gov |
| Intramolecular Aminolysis of cis-Epoxy Amine | La(OTf)₃ | Pyrrolidine | Higher | nih.gov |
Computational modeling serves not only to predict outcomes but also to verify proposed reaction mechanisms. mit.edu By calculating the energy profiles of various potential pathways, researchers can identify the most likely mechanism. For example, computational results have confirmed that for the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, the transition state leading to azetidine formation is significantly lower in energy than that leading to the corresponding pyrrolidine. frontiersin.orgnih.gov This finding aligns perfectly with experimental observations and suggests that lanthanum complexes coordinated to the substrate play a key role in dictating the regioselectivity. frontiersin.orgnih.gov Similarly, for photocatalytic azetidine synthesis, computational models can predict which substrate pairs will react successfully by analyzing their frontier molecular orbital energies, moving beyond a trial-and-error approach. mit.edu
Stereochemical Control Mechanisms in Azetidinol Synthesis
The tertiary alcohol at the C3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry during its synthesis is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Asymmetric synthesis strategies are employed to achieve this control, typically relying on either chiral auxiliaries or asymmetric catalysis. nih.govresearchgate.net
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered. wikipedia.org A wide array of auxiliaries derived from inexpensive natural sources like amino acids, terpenes, and carbohydrates have been developed. nih.govresearchgate.net Prominent examples include Evans' oxazolidinones, Oppolzer's camphorsultam, and Ellman's tert-butanesulfinamide. nih.govwikipedia.org These auxiliaries create a stereo-differentiated environment around the reactive center, forcing the reaction to proceed with a high degree of diastereoselectivity. scielo.org.mx
Asymmetric catalysis, on the other hand, uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. springerprofessional.de Gold-catalyzed reactions, for example, have been effectively used in the synthesis of chiral azetidin-3-ones. nih.gov
| Auxiliary Type | Example | Typical Applications | Reference |
|---|---|---|---|
| Oxazolidinones | Evans' Auxiliaries | Alkylation, Aldol, Diels-Alder Reactions | nih.govspringerprofessional.de |
| Sulfonamides | Camphorsultam | Alkylation, Michael Addition, Claisen Rearrangement | wikipedia.org |
| Sulfinamides | tert-Butanesulfinamide | Synthesis of Chiral Amines | nih.govwikipedia.org |
| Pyrrolidines | SAMP/RAMP | Alkylation of Aldehydes and Ketones | wikipedia.org |
To synthesize an enantiomerically pure form of this compound, one would apply these principles of stereocontrol. A diastereoselective approach might involve the use of a chiral auxiliary. For instance, a flexible synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily prepared using chiral sulfinamide chemistry. nih.gov The resulting chiral azetidin-3-one (B1332698) could then undergo a diastereoselective Grignard addition to install the 2-fluoro-3-methylphenyl group, with the existing stereocenter in the azetidine ring directing the approach of the nucleophile.
Enantioselective methods often rely on chiral catalysis. An alternative strategy involves starting from a known chiral building block. For example, the stereocontrolled synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid was achieved using two distinct strategies, one of which began with enantiopure (R)-phenylglycinol as the source of chirality. nih.gov A similar approach, perhaps starting from a chiral amino alcohol, could be envisioned for the asymmetric synthesis of the target azetidinol.
| Method | Key Reagents/Catalysts | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamides, Gold(I) catalyst | Chiral Azetidin-3-ones | >98% ee | nih.gov |
| Asymmetric Allylic Halide Addition | Camphor sultam derivative, Zinc | L-azetidine-2-carboxylic acid analogs | High diastereoselectivity | nih.gov |
| Diastereoselective Enolate Hydroxylation | Davis' oxaziridine | anti-α-hydroxy-γ-amino acid derivatives | Single detectable diastereomer | nsf.gov |
| Cascade Cyclocarbopalladation/Suzuki Coupling | PdCl₂, Arylboronic acid | (Z)-4-Methylene-3,4-dihydroisoquinolin-1-ones | High regio- and stereoselectivity | beilstein-journals.org |
Reactivity Profiles and Transformation Pathways of the Azetidinol Core
The reactivity of the this compound core is dominated by two key features: the inherent strain of the four-membered ring and the presence of the tertiary benzylic alcohol. nih.gov The ring strain makes azetidines susceptible to ring-opening reactions with a variety of nucleophiles. nih.govwikipedia.org These reactions are often catalyzed by acid, which protonates the ring nitrogen, making the ring more electrophilic and prone to attack. youtube.com
The azetidinol core can also undergo ring-opening or rearrangement under different conditions. For example, certain N-substituted aryl azetidines can undergo an acid-mediated intramolecular ring-opening decomposition where a pendant amide group acts as the nucleophile. nih.gov Photochemical strategies can also be employed not just for synthesis but for subsequent transformations, using the stored strain energy of the photogenerated azetidinol to drive ring-opening reactions upon the addition of reagents like electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov These pathways highlight the versatility of the azetidinol core as a synthetic intermediate, enabling its conversion into a diverse range of more complex, functionalized molecules. acs.orgnih.gov
Nucleophilic and Electrophilic Reactivity Studies of Azetidinols
The reactivity of 3-aryl-azetidinols, including this compound, is characterized by the interplay between the nucleophilic hydroxyl group and the potential for the azetidine ring to participate in electrophilic reactions, particularly through the formation of a stabilized carbocation at the C3 position.
Nucleophilic Reactivity:
The primary site of nucleophilic reactivity in this compound is the oxygen atom of the hydroxyl group. This nucleophilicity can be exploited in reactions such as esterification or etherification under appropriate conditions. However, the more significant aspect of its reactivity profile stems from the ability of the hydroxyl group to act as a leaving group upon protonation or activation, leading to the formation of a tertiary benzylic carbocation.
Electrophilic Reactivity via Carbocation Intermediate:
Once formed, this electrophilic carbocation can be trapped by a wide range of nucleophiles. Studies on analogous N-Cbz protected 3-aryl-azetidinols have demonstrated successful reactions with various nucleophiles, including:
Arenes and Heteroarenes: In Friedel-Crafts type reactions, electron-rich aromatic and heteroaromatic compounds can act as nucleophiles, leading to the formation of 3,3-diaryl or 3-aryl-3-heteroaryl azetidines. morressier.com
Thiols: Both aliphatic and aromatic thiols have been shown to react efficiently, affording 3-aryl-3-thio-azetidines. nih.govacs.org
Alcohols and Phenols: These nucleophiles can add to the carbocation to form the corresponding 3-aryl-3-alkoxy or 3-aryl-3-phenoxy-azetidines.
Other Nucleophiles: A broad scope of other nucleophiles, including amines and carbon nucleophiles, have been successfully employed in reactions with activated azetidinol derivatives, highlighting the versatility of this reactive intermediate. chemrxiv.org
The general mechanism for these reactions involves the initial activation of the hydroxyl group, followed by its departure to form the stabilized carbocation, which is then intercepted by the nucleophile. The choice of the nitrogen protecting group on the azetidine ring can influence the reactivity, with the carboxybenzyl (Cbz) group often being more effective than the tert-butyloxycarbonyl (Boc) group in promoting these reactions. morressier.com
| Reactant Type | Reaction Condition | Product Type | Reference |
|---|---|---|---|
| Arenes/Heteroarenes | Lewis Acid (e.g., Fe(III) or Ca(II) catalyst) | 3-Aryl-3-(hetero)aryl-azetidines | morressier.com |
| Thiols | Mild Fe-catalysis | 3-Aryl-3-sulfanyl-azetidines | nih.govacs.org |
| Alcohols/Phenols | Brønsted or Lewis Acid | 3-Aryl-3-alkoxy/phenoxy-azetidines | nih.gov |
| Various Nucleophiles | Activation as trichloroacetimidate | Diverse functionalized azetidines | chemrxiv.org |
Chemical Stability and Degradation Pathways (Non-Biological)
A plausible non-biological degradation pathway for 3-aryl-azetidinols under hydrolytic (acidic or basic) conditions involves the formation of an azetidinium ion. nih.gov This process can lead to ring-opening or rearrangement reactions.
Acid-Catalyzed Degradation:
Under acidic conditions, the nitrogen atom of the azetidine ring can be protonated to form an azetidinium ion. This strained, positively charged ring is susceptible to nucleophilic attack. If the hydroxyl group is also protonated and leaves as a water molecule to form the C3 carbocation, a subsequent rearrangement or attack by a nucleophile (such as water) can occur. A potential degradation pathway could involve the formation of the carbocation followed by reaction with water to regenerate the starting material or undergo rearrangement.
Another possibility is the ring-opening of the azetidinium ion. Nucleophilic attack at one of the ring carbons adjacent to the nitrogen by a solvent molecule or a counter-ion would lead to cleavage of the four-membered ring.
Base-Catalyzed Degradation:
In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide. While this would generally increase the stability towards reactions involving the hydroxyl as a leaving group, the azetidine ring itself can be susceptible to degradation, although typically less so than under acidic conditions. The stability of the N-protecting group is also a factor to consider under basic conditions.
A forced degradation study on a related azetidine-containing molecule, G334089, revealed a degradation mechanism involving the formation of an azetidinium ion, in addition to amide bond hydrolysis. nih.gov This supports the hypothesis that the formation of a reactive azetidinium species is a key degradation pathway for this class of compounds.
| Condition | Potential Intermediate | Potential Degradation Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Azetidinium ion, C3-Carbocation | Ring-opened products, rearranged products | nih.gov |
| Forced Hydrolysis | Azetidinium ion | Products of ring activation and hydrolysis | nih.gov |
Advanced Computational and Theoretical Chemistry Studies
Molecular Conformation and Dynamics of 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol
Conformational Analysis and Energy Landscapes
A thorough conformational analysis of this compound would involve the systematic exploration of its potential energy surface to identify all stable conformers and the transition states that connect them. This is typically achieved through computational methods such as molecular mechanics or, for higher accuracy, quantum mechanical calculations. The goal is to determine the relative energies of different spatial arrangements of the atoms, particularly concerning the orientation of the 2-fluoro-3-methylphenyl group relative to the azetidine (B1206935) ring and the puckering of the four-membered ring. The resulting energy landscape would reveal the most stable, low-energy conformations that the molecule is likely to adopt.
Intermolecular Interactions and Aggregation Behavior (Theoretical)
Theoretical studies could also predict how molecules of this compound interact with each other. By analyzing the molecular electrostatic potential and employing methods like symmetry-adapted perturbation theory, researchers could identify the nature and strength of non-covalent interactions, such as hydrogen bonding (involving the hydroxyl group and the nitrogen atom of the azetidine ring) and halogen bonding (involving the fluorine atom). These interactions would govern the molecule's aggregation behavior in the solid state and in solution, influencing properties like solubility and crystal packing.
Electronic Structure and Reactivity Predictions
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the nitrogen and oxygen atoms, indicating its nucleophilic character. The LUMO, conversely, would represent the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and reactivity.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map would visually represent the charge distribution within the this compound molecule. This analysis would highlight regions of negative potential (electron-rich areas, likely around the fluorine, oxygen, and nitrogen atoms) and positive potential (electron-poor areas). The ESP map is invaluable for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.
Theoretical Spectroscopic Parameter Derivation and Validation
Computational methods can be used to predict various spectroscopic properties of this compound. For instance, theoretical calculations can determine nuclear magnetic resonance (NMR) chemical shifts and coupling constants, which can then be compared with experimental data to confirm the molecular structure. Similarly, infrared (IR) and Raman vibrational frequencies can be calculated to aid in the interpretation of experimental spectra. The validation of these theoretical parameters against experimental data is a crucial step in confirming the accuracy of the computational model.
Predictive Modeling of Molecular Interactions (General Chemical Context)
Understanding how this compound might interact with biological targets is a key aspect of its computational analysis. This involves the theoretical modeling of non-covalent interactions.
The azetidin-3-ol (B1332694) moiety of the molecule contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the azetidine ring and the oxygen of the hydroxyl group). This makes it capable of forming hydrogen bonds, which are critical for its interaction with biological macromolecules.
Theoretical analysis of the hydrogen bonding network can be performed by studying the interaction of this compound with probe molecules, such as water. By calculating the interaction energies and geometries of these complexes, the strength and directionality of the hydrogen bonds can be predicted. The energy of a hydrogen bond can be estimated by calculating the difference in energy between the hydrogen-bonded complex and the individual isolated molecules. researchgate.net For instance, the interaction energy between the hydroxyl group of the title compound and a water molecule can be calculated to be in the range of -5 to -8 kcal/mol, indicating a moderately strong hydrogen bond.
The 2-fluoro-3-methylphenyl group of the molecule provides a platform for π-stacking interactions with aromatic residues of a protein binding pocket. These interactions, driven by a combination of electrostatic and dispersion forces, can significantly contribute to the binding affinity.
Computational models can predict the preferred geometry and energy of these π-stacking interactions. For example, a parallel-displaced or T-shaped arrangement with an aromatic amino acid side chain like phenylalanine or tyrosine would be investigated. The interaction energy for such a π-stacking interaction is typically in the range of -2 to -5 kcal/mol. nih.gov
Structure Reactivity Relationship Srr and Structure Mechanism Relationship Smr Hypotheses
Elucidating Steric and Electronic Effects on Reaction Outcomes
The substituents on the phenyl ring, a fluorine atom at the ortho position and a methyl group at the meta position, exert significant influence on the reactivity of the azetidinol (B8437883). The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, which can impact the electron density of the entire molecule. escholarship.org Conversely, the methyl group is weakly electron-donating. These electronic effects can modulate the nucleophilicity and electrophilicity of different sites within the molecule. escholarship.org
Sterically, the ortho-fluoro and meta-methyl groups can hinder the approach of reactants to the azetidine (B1206935) ring and the hydroxyl group. escholarship.org This steric hindrance can play a crucial role in determining the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions where a bulky reagent is used, the approach may be favored from the less hindered side of the molecule. nih.gov
A recent study on the ring-opening of photogenerated 3-phenylazetidinols highlights the importance of the substitution pattern on the phenyl ring in directing reaction pathways. researchgate.net While not the exact compound , this research underscores how aryl substituents influence the stability of intermediates and the propensity for certain transformations. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools for correlating a compound's structural or physicochemical properties with its reactivity. nih.govresearchgate.netekb.eg For 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol, a QSRR analysis could involve a systematic variation of substituents on the phenyl ring and measuring the corresponding reaction rates for a specific transformation.
By employing molecular descriptors that quantify steric (e.g., Taft's steric parameter, Es), and electronic properties (e.g., Hammett substituent constants, σ), a mathematical model can be developed to predict reactivity. ekb.eg Such models can provide valuable insights into the dominant factors governing a reaction and can be used to predict the reactivity of novel, yet-to-be-synthesized analogs. nih.gov
Table 1: Hypothetical QSRR Data for a Reaction of Substituted 3-Phenylazetidin-3-ols
| Substituent (X) | Hammett Constant (σ) | Taft Steric Parameter (Es) | Observed Rate Constant (k, s⁻¹) |
|---|---|---|---|
| H | 0.00 | 0.00 | 1.2 x 10⁻⁴ |
| 2-F, 3-CH₃ | 0.06 (σ_m for F), -0.07 (σ_m for CH₃) | -0.46 (for F), -0.52 (for CH₃) | Predicted Value |
| 4-OCH₃ | -0.27 | -0.55 | 5.8 x 10⁻⁴ |
This table presents hypothetical data to illustrate the concept of QSRR analysis. The values for this compound would need to be experimentally determined or predicted.
Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms at the molecular level. capes.gov.br Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of this compound. These calculations can determine the geometries of reactants, products, and, most importantly, the high-energy transition states that connect them. nih.gov
By calculating the energy barriers associated with different potential reaction pathways, researchers can predict the most likely mechanism and understand how steric and electronic factors influence it. researchgate.net For example, the electron-withdrawing fluorine atom might stabilize a transition state with developing negative charge, while the methyl group could sterically disfavor certain approaches of a reactant. capes.gov.brresearchgate.net
Table 2: Hypothetical Calculated Reaction Barriers for a Nucleophilic Addition to the Azetidinium Ion Derived from this compound
| Approach of Nucleophile | Calculated Activation Energy (kcal/mol) | Key Transition State Interactions |
|---|---|---|
| Axial | 15.2 | Steric clash with ortho-fluoro group |
This table illustrates the type of data that can be obtained from computational analysis.
Conformational Influences on Chemical Transformations
The conformation of the azetidine ring and the orientation of the phenyl group are not static. These dynamic aspects can significantly influence the course of a chemical reaction. capes.gov.br
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound and its reactive intermediates behave over time. nih.govresearchgate.net By simulating the motion of atoms, MD can reveal the preferred conformations of the molecule in solution and how these conformations might change upon the formation of a reactive species, such as an azetidinium ion or a radical. chemrxiv.orgchemrxiv.orgnih.gov These simulations can help to understand how the conformational landscape influences the accessibility of reactive sites. nih.gov
In a catalytic reaction, the orientation of the substrate, this compound, within the catalyst's active site is critical for reactivity and selectivity. mdpi.commdpi.com Theoretical studies can model the docking of the azetidinol into a catalyst's binding pocket. These models can predict the most stable binding mode and how the substituents on the phenyl ring influence this orientation. For instance, the fluorine atom might engage in specific hydrogen bonding or dipole-dipole interactions with the catalyst, thereby dictating the preferred orientation for the subsequent chemical transformation. mdpi.commdpi.com
Design Principles for Modulating Reactivity and Selectivity in Azetidinols
The insights gained from studying the structure-reactivity relationships of this compound can be translated into general design principles for other azetidinol-based compounds. researchgate.net By strategically placing electron-donating or -withdrawing groups on the phenyl ring, chemists can fine-tune the electronic properties of the azetidinol to either accelerate or decelerate a desired reaction. Similarly, the size and position of substituents can be manipulated to control the stereochemical outcome of a reaction by introducing specific steric biases. This knowledge is invaluable for the rational design of new catalysts or therapeutic agents where precise control over reactivity and selectivity is paramount.
Rational Design of Derivatives for Enhanced Synthetic Utility
The strategic modification of the this compound scaffold can be envisioned to enhance its utility as a synthetic building block. The design of such derivatives would hinge on modulating the reactivity of the azetidine ring and the tertiary hydroxyl group.
The reactivity of 3-aryl-azetidin-3-ols is significantly influenced by the nature of the nitrogen-protecting group. acs.orgmorressier.com For instance, an N-carboxybenzyl (Cbz) group has been shown to be crucial for promoting reactions that proceed through an azetidine carbocation intermediate, whereas an N-tert-butoxycarbonyl (Boc) group can render the compound unreactive under similar conditions. acs.orgmorressier.com This suggests that for this compound, the choice of the N-protecting group would be a critical design element. Electron-withdrawing protecting groups would likely enhance the stability of the azetidine ring, while groups that can stabilize a positive charge on the nitrogen could facilitate ring-opening reactions.
Derivatives could be designed to exploit these electronic effects. For example, replacing the methyl group with a stronger electron-donating group like a methoxy (B1213986) or amino group could increase the rate of reactions proceeding through a carbocationic intermediate. Conversely, introducing additional electron-withdrawing groups could disfavor such pathways and potentially open up alternative reaction manifolds.
The hydroxyl group at C3 is another key site for derivatization. Conversion of the alcohol to a better leaving group, such as a tosylate or a mesylate, would activate this position for nucleophilic attack. This strategy would allow for the introduction of a wide range of functional groups at the C3 position, leading to a diverse library of 3,3-disubstituted azetidines.
A summary of hypothetical derivative designs and their potential synthetic utility is presented in the table below.
| Derivative Type | Proposed Modification | Rationale for Enhanced Utility | Potential Applications |
| N-Protected Derivatives | Variation of the N-protecting group (e.g., Boc, Cbz, Sulfonyl) | Modulate ring strain and nitrogen nucleophilicity/basicity. acs.orgmorressier.com | Control reactivity in ring-opening or substitution reactions. |
| Aryl-Substituted Analogs | Introduction of different substituents on the phenyl ring | Fine-tune the electronic properties to influence carbocation stability at C3. acs.org | Enhance or suppress nucleophilic substitution at the tertiary carbon. |
| C3-Functionalized Derivatives | Conversion of the hydroxyl to other functional groups (e.g., ethers, esters, azides) | Introduce diverse functionalities for further synthetic transformations. | Building blocks for medicinal chemistry and materials science. |
Predictive Models for Regioselective and Stereoselective Reactions
Predictive models for the regioselective and stereoselective reactions of this compound are crucial for its effective application in synthesis. While specific models for this exact compound are not available, predictions can be made based on established principles of azetidine chemistry.
Regioselectivity:
The regioselectivity of ring-opening reactions of unsymmetrically substituted azetidines is a key consideration. researchgate.net For this compound, nucleophilic attack could theoretically occur at either the C2 or C4 positions of the azetidine ring. The outcome is likely to be governed by a combination of steric and electronic factors.
The presence of the bulky 2-fluoro-3-methylphenyl group at C3 would sterically hinder the approach of a nucleophile to the adjacent C2 and C4 positions. However, the electronic influence of the substituents on the phenyl ring and the nature of the N-protecting group would also play a significant role. In reactions proceeding through an azetidinium ion intermediate, the regioselectivity of nucleophilic attack would be directed by the relative stability of the resulting carbocationic centers.
Computational studies on related systems, such as the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, have shown that the coordination of the Lewis acid to the substrate can dictate the regioselectivity of the ring-closure. nih.govbohrium.comfrontiersin.org Similar computational models could be developed for the ring-opening of this compound to predict the preferred site of nucleophilic attack under various catalytic conditions.
Stereoselectivity:
The stereoselectivity of reactions involving this compound would be of paramount importance, especially in the synthesis of chiral molecules. The existing stereocenter at C3 could direct the stereochemical outcome of reactions at other positions on the ring.
For instance, in the reduction of a related azetidin-3-one (B1332698), the stereochemistry of the resulting alcohol can be controlled by the choice of reducing agent and the steric environment around the carbonyl group. nih.gov Similarly, for this compound, reactions at the C2 or C4 positions could proceed with a degree of diastereoselectivity, influenced by the orientation of the 2-fluoro-3-methylphenyl group.
Predictive models for stereoselectivity would likely rely on computational modeling of transition states. By calculating the energies of the different possible transition states leading to various stereoisomeric products, one could predict the most likely stereochemical outcome. Such models have been successfully applied to understand the stereoselective synthesis of other substituted azetidines. rsc.org
The development of robust predictive models for both regioselectivity and stereoselectivity would require a systematic experimental investigation of the reactivity of this compound under a variety of reaction conditions, coupled with detailed computational analysis.
A table summarizing the key factors influencing selectivity is provided below.
| Reaction Type | Selectivity | Key Influencing Factors | Predictive Approach |
| Ring-Opening | Regioselective | Steric hindrance from the C3-aryl group, electronic effects of substituents, nature of the N-protecting group, and catalyst coordination. researchgate.netnih.govbohrium.comfrontiersin.org | Computational modeling of transition state energies for nucleophilic attack at C2 vs. C4. |
| Functionalization at C2/C4 | Stereoselective | Directing effect of the C3-substituent, nature of the reagent and catalyst, and reaction conditions. nih.govrsc.org | Analysis of steric and electronic interactions in transition state models leading to different diastereomers. |
Derivatization Strategies and Analog Synthesis from the 3 2 Fluoro 3 Methylphenyl Azetidin 3 Ol Scaffold
Functionalization of the Hydroxyl Group
The tertiary hydroxyl group is a key site for introducing a variety of functional groups, thereby modifying the scaffold's polarity, hydrogen bonding capability, and metabolic stability.
Esterification: The hydroxyl group can undergo esterification to produce ester derivatives. A common method involves the reaction of the alcohol with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Another approach is the reaction with acetic anhydride, which can yield an acetoxy derivative. For instance, N-acetyl-3-hydroxyazetidine can be converted to N-acetyl-3-acetoxyazetidine, demonstrating a practical route to ester formation on the azetidine (B1206935) ring. google.com
Etherification: While direct examples for the specific title compound are not prevalent in the provided search results, standard Williamson ether synthesis conditions can be applied. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Given the potential for competing reactions at the azetidine nitrogen, protection of the nitrogen is often a prerequisite for selective O-alkylation.
Amidation (via Ritter Reaction): A significant transformation of the 3-hydroxyazetidine scaffold is its conversion to amides through the Ritter reaction. organic-chemistry.orgsynarchive.com This reaction typically involves treating the tertiary alcohol with a nitrile in the presence of a strong acid, such as sulfuric acid. africacommons.net The reaction proceeds through the formation of a stable carbocation at the C3 position, which is then attacked by the nitrile. Subsequent hydrolysis yields an amide. However, a fascinating and synthetically useful cascade occurs with 3-hydroxyazetidines. The initially formed amide intermediate undergoes a rapid, strain-releasing rearrangement where the amide carbonyl attacks the azetidine ring, leading to ring-opening and the formation of a highly substituted 2-oxazoline. africacommons.net This novel rearrangement sequence has been shown to be a general process for converting 3-hydroxyazetidines into 2-oxazolines in high yields. africacommons.net
| Reaction Type | Reagents & Conditions | Product Type | Key Findings/Notes | References |
|---|---|---|---|---|
| Esterification | Carboxylic acid, DCC, DMAP or Acetic Anhydride, Zinc Chloride | Ester | Forms acetoxy derivatives on the azetidine ring. | google.com |
| Amidation (Ritter Reaction) | Nitrile (e.g., Acetonitrile), Strong Acid (e.g., H₂SO₄) | Amide (intermediate), 2-Oxazoline (final product) | Proceeds via a Ritter-initiated cascade that results in ring opening to form a 2-oxazoline. | organic-chemistry.orgsynarchive.comafricacommons.netyoutube.com |
Oxidation: The tertiary alcohol of the title compound cannot be further oxidized without breaking a carbon-carbon bond. However, related scaffolds with a secondary alcohol at the 3-position can be oxidized to the corresponding azetidin-3-one (B1332698). Azetidin-3-ones are valuable synthetic intermediates, serving as precursors for a wide array of functionalized azetidines. google.com Standard oxidation protocols, compatible with the amine functionality (often in its protected form), can be employed.
Reduction: Reduction in this context typically refers to the transformation of the corresponding ketone (azetidin-3-one) back to the alcohol. This can be achieved using various reducing agents, such as sodium borohydride, allowing for the stereoselective installation of the hydroxyl group.
Modifications of the Azetidine Nitrogen
The secondary amine of the azetidine ring is a nucleophilic center that readily participates in various bond-forming reactions, enabling the introduction of diverse substituents that can significantly influence the molecule's biological activity and pharmacological profile.
N-Alkylation: The azetidine nitrogen can be alkylated using alkyl halides or through reductive amination. The synthesis of N-benzyl-azetidin-3-ol and N-tert-butyl-azetidin-3-ol are common examples found in the literature, where the alkyl group also serves as a protecting group that can be removed later. google.com For instance, an N-benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C or Pd(OH)₂/C), yielding the free secondary amine. google.comchemicalbook.com
N-Acylation: Acyl groups are readily introduced by reacting the azetidine with acyl chlorides or acid anhydrides, often in the presence of a base. The resulting amides are generally stable. The N-Boc (tert-butoxycarbonyl) group is a frequently used protecting group, introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.com The formation of N-acylsaccharins and other activated esters represents another facet of N-acylation chemistry. nih.gov These modifications are crucial not only for peptide synthesis but also for modulating the electronic properties and conformational flexibility of the azetidine ring. nih.gov
| Substitution Type | Reagent Example | Resulting Group | Purpose/Application | References |
|---|---|---|---|---|
| N-Alkylation | Benzylamine | N-Benzyl | Protecting group, synthetic intermediate. | google.com |
| N-Acylation | Di-tert-butyl dicarbonate ((Boc)₂O) | N-Boc | Protecting group, intermediate for further synthesis. | google.com |
| N-Acylation | Acetic Anhydride | N-Acetyl | Stable derivative for biological evaluation. | google.com |
Once the azetidine nitrogen is N-alkylated, it becomes a tertiary amine, which can be further alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. researchgate.net These salts introduce a permanent positive charge into the molecule, which can enhance water solubility and mediate interactions with biological targets. researchgate.netnih.gov The quaternization reaction involves the nucleophilic attack of the tertiary amine on the alkyl halide. The nature of the N-alkyl substituent can influence the reactivity of the amine and the properties of the resulting quaternary salt. nih.gov
Ring Expansion and Ring Opening Strategies of the Azetidine Core
The significant ring strain of the azetidine ring (approx. 25.4 kcal/mol) makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to larger, often more complex heterocyclic systems. tcichemicals.com
As previously discussed (Section 6.1.1), a prominent ring-opening strategy for 3-hydroxyazetidines is the Ritter-initiated cascade reaction, which yields 2-oxazolines. africacommons.net This transformation is driven by the relief of ring strain and the formation of a stable five-membered ring system. The reaction is general for a range of 3-hydroxyazetidines and nitriles, providing a diverse set of oxazoline (B21484) products. africacommons.net
Ring expansion strategies can convert the four-membered azetidine into five-membered (pyrrolidines) or six-membered (piperidines) rings. For example, methods have been developed for the ring expansion of activated aziridines to piperidines, and similar strategies could potentially be applied to azetidines. nih.govrsc.orgrsc.org These reactions often proceed through the formation of a bicyclic intermediate followed by nucleophilic attack, leading to the larger ring system. Such transformations dramatically alter the molecular scaffold, opening up new areas of chemical space for drug discovery.
Transformations to Larger Nitrogen Heterocycles
The strained four-membered azetidine ring can be elaborated into larger, more complex nitrogen-containing heterocyclic systems. These ring expansion reactions are valuable for exploring a wider range of chemical space and accessing privileged pharmacophores such as diazepines and pyrazines.
One potential strategy for the synthesis of pyrido-annelated diazepines, oxazepines, and thiazepines involves the reaction of appropriate precursors with the azetidine scaffold. nih.gov Although less documented than their benzodiazepine (B76468) counterparts, these pyrido-fused systems are recognized for their activity in the central nervous system. nih.gov The general synthetic approaches often involve the condensation of a suitable pyridine-based precursor with a functionalized azetidine derivative.
Another important class of larger heterocycles, pyrazines, can be synthesized through various methods, including the self-condensation of α-amino ketones or the reaction of α-dicarbonyl compounds with diamines. youtube.comresearchgate.net The transformation of the 3-hydroxyazetidine moiety into a suitable precursor, such as an α-amino ketone derivative through controlled ring opening, could provide a pathway to pyrazine (B50134) analogs. The synthesis of pyrazines can be achieved through several routes, including condensation reactions, ring closures, and metal-catalyzed processes. researchgate.netorganic-chemistry.org
A hypothetical transformation of 3-(2-fluoro-3-methylphenyl)azetidin-3-ol to a diazepine (B8756704) derivative could involve a multi-step sequence. For instance, the synthesis of 1,5-benzodiazepine derivatives can be achieved through the reaction of o-phenylenediamines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. mdpi.com A plausible synthetic route could therefore involve the initial ring opening of the azetidine to generate a suitable carbonyl or enone precursor, followed by condensation with a substituted o-phenylenediamine.
| Starting Material | Target Heterocycle | General Synthetic Approach | Key Intermediates |
| This compound | Diazepine | Ring opening followed by condensation | α,β-Unsaturated ketone |
| This compound | Pyrazine | Oxidative ring opening and condensation | α-Diketone or α-amino ketone |
| This compound | Pyrido[1,2-a]diazepine | Multi-step synthesis involving pyridine (B92270) precursor | Functionalized azetidine derivative |
Controlled Azetidine Ring Cleavage
The selective cleavage of the azetidine ring represents a powerful strategy to access acyclic or alternative heterocyclic scaffolds. The regioselectivity of the ring opening is often dictated by the nature of the substituents on the azetidine ring and the reaction conditions employed. For instance, in unsymmetrical azetidines, nucleophilic attack is generally directed by electronic effects, favoring cleavage at the carbon atom that can best stabilize a positive charge in the transition state.
Controlled cleavage of the azetidine ring can lead to the formation of valuable synthetic intermediates. For example, the ring opening of N-protected 3-hydroxyazetidines can yield functionalized amino alcohols, which can be further elaborated into a variety of other molecules. The specific protecting group on the nitrogen atom can significantly influence the reactivity and the outcome of the cleavage reaction.
Regioselective Aromatic Substitution on the Phenyl Ring
Further diversification of the this compound scaffold can be achieved through regioselective substitution on the phenyl ring. The existing fluorine and methyl substituents, along with the azetidin-3-ol (B1332694) moiety, can direct the introduction of new functional groups to specific positions on the aromatic ring.
Directed Ortho Metalation (DOM) and Halogenation
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.caharvard.edu The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. uwindsor.caharvard.edu
In the context of this compound, the hydroxyl group of the azetidinol (B8437883) moiety, after deprotonation, can act as a potent DMG. The fluorine atom is also known to be a modest directing group, while the methyl group is a weaker activating group. The interplay of these directing groups would be expected to influence the site of metalation. It is plausible that metalation would occur at the position ortho to the azetidinol group and meta to the fluorine atom.
Subsequent reaction of the aryllithium intermediate with a halogen source, such as hexachloroethane (B51795) for chlorination, hexabromoethane (B14528) for bromination, or iodine for iodination, would provide the corresponding halogenated derivatives. These halogenated compounds are versatile intermediates for further functionalization via cross-coupling reactions.
| Directing Group | Position of Metalation | Electrophile | Product |
| Azetidin-3-ol (as alkoxide) | Ortho to azetidinol | I2 | Iodinated phenyl derivative |
| Azetidin-3-ol (as alkoxide) | Ortho to azetidinol | BrCN | Brominated phenyl derivative |
| Azetidin-3-ol (as alkoxide) | Ortho to azetidinol | C2Cl6 | Chlorinated phenyl derivative |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Diversification
The halogenated derivatives obtained from DoM and subsequent halogenation can be readily employed in various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, including aryl, alkenyl, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. nih.govnih.gov The bromo- or iodo-substituted this compound derivatives could be coupled with a variety of aryl or vinyl boronic acids to generate biaryl or styrenyl analogs, respectively.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This method would allow for the introduction of various alkynyl moieties onto the phenyl ring of the scaffold, providing access to a range of acetylenic derivatives.
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov This reaction could be utilized to introduce alkenyl substituents onto the phenyl ring by reacting the halogenated azetidinol derivative with various alkenes.
Below is a table summarizing the potential cross-coupling reactions for the diversification of the scaffold, assuming the prior synthesis of a halogenated derivative (Ar-X, where Ar = 2-fluoro-3-methyl-X-phenyl).
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product Type |
| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4 | Na2CO3 | Biaryl/Vinylic |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2/CuI | Et3N | Alkynyl |
| Heck | R-CH=CH2 | Pd(OAc)2/P(o-tolyl)3 | Et3N | Alkenyl |
Applications As a Synthetic Intermediate or Scaffold in Advanced Organic Synthesis
Utilization in the Synthesis of Complex Molecules
The rigid and sterically defined framework of the azetidine (B1206935) ring, combined with the electronic properties of the fluoro- and methyl-substituted phenyl group, makes 3-(2-fluoro-3-methylphenyl)azetidin-3-ol a compelling building block for the synthesis of intricate molecules. This is particularly evident in its application in stereoselective total synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.
Integration into Stereoselective Total Synthesis Routes
While specific total syntheses incorporating the exact this compound moiety are not extensively documented in readily available literature, the principles of using substituted azetidines in stereoselective synthesis are well-established. For instance, the total synthesis of marine natural products like (3Z)- and (3E)-elatenynes showcases the power of stereoselective strategies involving heterocyclic ring systems. rsc.orgnih.gov These syntheses often rely on key steps that control the stereochemistry, such as chelate-controlled intramolecular amide enolate alkylations, to construct complex frameworks. rsc.orgnih.gov The defined stereochemistry of a chiral azetidine derivative can be transferred to the target molecule, guiding the formation of new stereocenters. The presence of the 2-fluoro-3-methylphenyl group can influence the conformational preferences of the molecule, thereby directing the approach of reagents and enabling high levels of stereocontrol in subsequent transformations.
Role in Building Block Libraries for Chemical Diversity
The demand for novel chemical entities in drug discovery and materials science has driven the development of building block libraries that offer a wide range of structural diversity. mdpi.com this compound and related fluorinated azetidines are ideal candidates for inclusion in such libraries due to their unique combination of a strained ring system and a fluorinated aromatic motif. nih.govgoogle.comsigmaaldrich.com
Scaffold Diversification Strategies for Structural Exploration
The this compound scaffold can be readily diversified at several positions, allowing for a systematic exploration of chemical space. nih.govresearchgate.net The nitrogen atom of the azetidine ring can be functionalized through N-alkylation or N-acylation, introducing a variety of substituents. The hydroxyl group at the 3-position provides a handle for further modifications, such as etherification, esterification, or displacement reactions. The aromatic ring can also be a site for further functionalization, although this is often accomplished prior to the formation of the azetidine ring.
These diversification strategies enable the creation of libraries of compounds with a common azetidine core but varied peripheral functionality. Such libraries are invaluable for screening against biological targets to identify new lead compounds in drug discovery programs. nih.gov The synthesis of diverse collections of azetidine-based scaffolds has been shown to be a fruitful approach for developing lead-like libraries, particularly for central nervous system (CNS) targets. nih.govresearchgate.net
Method Development for Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations
The reactivity of the strained azetidine ring can be harnessed to develop new synthetic methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The ring strain of azetidines, which is intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for selective ring-opening reactions under appropriate conditions. rsc.org
Recent advances have focused on the nucleophilic substitution of alcohols, a transformation that is relevant to the hydroxyl group of this compound, to form C-C and C-heteroatom bonds. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for C-C bond formation and have been successfully applied to azetidine-containing systems. mdpi.comresearchgate.netmdpi.com
Catalytic Applications and Ligand Design with Azetidine Derivatives
Chiral azetidine derivatives have emerged as effective ligands in asymmetric catalysis. researchgate.net Their rigid conformation and the presence of a stereogenic center can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. Azetidine-based ligands have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael additions. researchgate.net
In the context of palladium catalysis, new families of ligands based on aziridine (B145994) and azetidine cores have been developed for Suzuki-Miyaura coupling reactions. mdpi.comresearchgate.net These studies have shown that the ring size of the heterocycle can significantly impact the catalytic activity. mdpi.comresearchgate.net While the specific use of this compound as a ligand is not explicitly detailed, its structural features suggest potential for such applications. The development of new catalytic systems often involves the synthesis and evaluation of a diverse range of ligands, and substituted azetidines represent a promising class of compounds for this purpose. mdpi.comresearchgate.net
Future Research Directions and Emerging Methodologies
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design for Azetidinols
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insight
A thorough understanding of reaction mechanisms is essential for optimizing the synthesis of azetidinols. Advanced spectroscopic techniques are increasingly being deployed for in situ monitoring, providing a real-time window into the transformation of reactants into products. elsevier.com
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of azetidine (B1206935) derivatives. nih.gov Techniques such as 1H, 13C, and 15N NMR are used to confirm the structure of the final compound. nih.govipb.pt Moreover, advanced two-dimensional NMR experiments like NOESY can establish the stereochemistry of substituted azetidines by revealing through-space correlations between protons. ipb.pt Dynamic NMR studies can also provide information on conformational processes like the barrier to pyramidal inversion at the nitrogen atom. acs.org
For mechanistic insight, time-resolved in situ spectroscopy is particularly powerful. Techniques like Dispersive X-ray Absorption Spectroscopy (DXAS) can track the electronic structure and coordination environment of a specific atom throughout a reaction, offering unprecedented detail about reaction kinetics and the formation of transient intermediates. chemrxiv.orgnih.gov While demonstrated in mechanochemical synthesis, the principles of TRIS-XAS (time-resolved in situ X-ray absorption spectroscopy) are adaptable to other reaction types. Applying such methods to the cyclization or functionalization steps in azetidinol (B8437883) synthesis could clarify reaction pathways, identify rate-limiting steps, and help mitigate the formation of byproducts.
Future directions will involve the broader adoption of these in situ techniques to study the solution-phase synthesis of azetidinols, providing crucial data to refine reaction conditions and validate mechanisms proposed by computational models.
Green Chemistry Principles in Azetidinol Synthesis
The synthesis of pharmacologically relevant molecules is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more sustainable and environmentally benign chemical processes. nih.govacs.orgresearchgate.net
Key principles relevant to azetidinol synthesis include:
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org This favors addition and cycloaddition reactions over substitutions that generate stoichiometric byproducts.
Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. nih.gov For instance, the use of cyclopentyl methyl ether (CPME) has been reported as an environmentally responsible solvent in the synthesis of azetidine derivatives. nih.govacs.org
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. nih.gov Many modern syntheses of azetidines employ metal catalysts (e.g., copper, lanthanum, gold) that can be used in small amounts and recycled. nih.govnih.govnih.gov
Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. acs.org The development of photocatalytic or microwave-assisted syntheses can often reduce energy consumption and reaction times. organic-chemistry.orgatiner.gr
Reduce Derivatives : Unnecessary use of protecting groups should be avoided, as these steps add to the reagent load and generate waste. acs.org
Flow chemistry represents a significant technological advancement that aligns with green chemistry principles. By conducting reactions in continuous-flow microreactors, chemists can achieve better control over reaction parameters, improve safety when handling unstable intermediates, and facilitate automation. nih.govacs.org Applying flow technology to the synthesis of 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol could lead to a more efficient, safer, and scalable manufacturing process.
Exploration of Novel Azetidinol-Based Architectures with Tunable Reactivity
Azetidin-3-ols are valuable building blocks precisely because their strained four-membered ring provides unique reactivity that can be harnessed to create novel molecular architectures. rsc.org The azetidinol scaffold serves as a versatile platform for generating libraries of functionalized azetidines with tunable properties for drug discovery. chemrxiv.org
Research in this area focuses on developing new methods to functionalize the azetidine core. For example, 3-aryl-azetidin-3-ols can undergo iron-catalyzed substitution reactions with thiols to produce 3-aryl-3-sulfanyl azetidines, demonstrating the utility of the hydroxyl group as a leaving group precursor. acs.org
Other emerging strategies to build and functionalize the azetidine ring include:
Strain-Release Reactions : The ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) with various nucleophiles provides a powerful route to bis-functionalized azetidines. rsc.orguni-muenchen.de
Photocatalytic Cyclizations : Visible-light-induced radical cyclizations of ynamides using copper catalysts offer a regioselective pathway to azetidines under mild conditions. nih.gov
Electrophilic Azetidinylation : The development of reagents that allow the direct attachment of the azetidine ring to various nucleophiles can streamline the synthesis of complex molecules. chemrxiv.org
By applying these and other novel synthetic methods to this compound, researchers can explore a wide chemical space. The specific electronic effects of the fluoro and methyl substituents on the phenyl ring can be used to tune the reactivity of the azetidinol, leading to the discovery of new derivatives with potentially enhanced biological activity.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves organolithium-mediated coupling of aryl halides with azetidin-3-ol precursors. For example, a multi-step procedure (similar to intermediates in ) includes:
Lithiation : Use n-BuLi at -78°C in THF to generate a reactive aryl lithium species from a halogenated precursor.
Coupling : React with tert-butyl 3-oxoazetidine-1-carboxylate, followed by deprotection (e.g., TBAF-mediated desilylation).
Purification : Silica gel chromatography with petroleum ether:EtOAc gradients (10:1 ratio) for high purity .
Optimization involves adjusting reaction time, temperature (e.g., maintaining -78°C for lithiation), and stoichiometry of reagents to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 300 MHz and 75 MHz, respectively) confirm regiochemistry and stereochemistry. For example, δ 4.72-4.63 ppm (m, 1H) in ¹H NMR corresponds to azetidin-3-ol protons .
- Mass Spectrometry (ESI) : m/z values (e.g., 253.60 [M+H]⁺) verify molecular weight .
- X-ray Crystallography : Resolves absolute configuration for chiral centers, if applicable (not explicitly in evidence but standard practice).
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Temperature : Store at 2–8°C to prevent thermal decomposition .
- Light Sensitivity : Protect from light to avoid photodegradation of the fluorophenyl group .
- Moisture Control : Use desiccants or inert atmosphere storage to prevent hydrolysis of the azetidine ring .
Advanced Research Questions
Q. How can researchers address contradictory results in the biological activity data of this compound derivatives?
- Methodological Answer :
- Systematic SAR Studies : Vary substituents (e.g., halogens, methyl groups) on the phenyl ring and azetidine nitrogen to isolate structural determinants of activity. For example, fluorination at ortho vs. para positions alters steric and electronic interactions with targets like FXR or MEK .
- Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition), in vivo models, and computational docking to resolve discrepancies. For instance, conflicting IC₅₀ values may arise from assay conditions (e.g., buffer pH, co-solvents) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the fluorophenyl group and hydrophobic pockets (e.g., in Bcl-2/Bcl-xL proteins) .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess hydrogen-bonding capacity of the hydroxyl group .
- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., replacing fluorine with chlorine) .
Q. What strategies can be employed to improve the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Prodrug Design : Esterify the hydroxyl group to enhance bioavailability (e.g., acetyl or phosphate prodrugs) .
- Metabolic Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation of the azetidine ring .
- Salt Formation : Use tosylate salts (as in ) to improve solubility without altering target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
